molecular formula C8H15N3O3 B565326 AMOZ-d5 CAS No. 1017793-94-0

AMOZ-d5

Cat. No. B565326
CAS RN: 1017793-94-0
M. Wt: 206.257
InChI Key: TVHAMVOINIHMEX-VJPLVGRJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AMOZ-d5, also known as 3-Amino-5-morpholinomethyl-2-oxazolidinone-d5, is a labeled deuterated metabolite of nitrofuran . It is an antimicrobial drug used in veterinary medicine . It is also used as an analytical standard for the determination of drug metabolites in animal muscle tissue .


Molecular Structure Analysis

The molecular formula of AMOZ-d5 is C8H10D5N3O3 . Its molecular weight is 206.25 . The SMILES string representation is [2H]C([2H])(N1CCOCC1)C2([2H])OC(=O)N(N)C2([2H])[2H] .

Scientific Research Applications

Veterinary Medicine

AMOZ-d5 is a labeled deuterated metabolite of nitrofuran , which is an antimicrobial drug used in veterinary medicine . Nitrofurans are a class of drugs that have broad-spectrum antibacterial and antifungal activities. They are commonly used in veterinary medicine to treat a variety of infections.

Analytical Standard

AMOZ-d5 can be used as an analytical standard . Analytical standards are substances used to calibrate the instruments used in chemical analysis. They help ensure that the results of analyses are accurate and reliable.

Food Safety Testing

AMOZ-d5 can be used for the determination of AMOZ in meat samples . This is important for food safety, as nitrofurans are not allowed to be used in food-producing animals in many countries due to their potential carcinogenic effects. Therefore, testing for the presence of nitrofurans in meat products is crucial to ensure food safety.

Aquaculture Products Testing

Similarly, AMOZ-d5 can also be used for the determination of AMOZ in aquaculture products . Aquaculture, or fish farming, is a growing industry, and ensuring the safety of these products is of utmost importance.

Chromatography Techniques

AMOZ-d5 can be used in various chromatography techniques . Chromatography is a technique used to separate the components of a mixture. In the context of AMOZ-d5, it can be used to separate and identify the presence of AMOZ in different samples.

Clinical Testing

AMOZ-d5 can be used in clinical testing . Clinical testing often involves the analysis of biological samples (like blood, urine, etc.) for the presence of certain substances. In this context, AMOZ-d5 could potentially be used to test for the presence of nitrofurans in these samples.

properties

IUPAC Name

3-amino-4,4,5-trideuterio-5-[dideuterio(morpholin-4-yl)methyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O3/c9-11-6-7(14-8(11)12)5-10-1-3-13-4-2-10/h7H,1-6,9H2/i5D2,6D2,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHAMVOINIHMEX-VJPLVGRJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2CN(C(=O)O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(OC(=O)N1N)([2H])C([2H])([2H])N2CCOCC2)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AMOZ-d5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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